molecular formula C13H10ClN3O3 B12791497 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione CAS No. 63873-75-6

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione

Cat. No.: B12791497
CAS No.: 63873-75-6
M. Wt: 291.69 g/mol
InChI Key: ZUAIZTFYBJEYHN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a unique structure combining an oxazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Triazolo[1,5-c]pyrimidine: Known for its antiviral and anticancer properties.

Uniqueness

2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione stands out due to its unique combination of an oxazole and pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

63873-75-6

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C13H10ClN3O3/c1-16-11(18)9-12(17(2)13(16)19)20-10(15-9)7-3-5-8(14)6-4-7/h3-6H,1-2H3

InChI Key

ZUAIZTFYBJEYHN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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